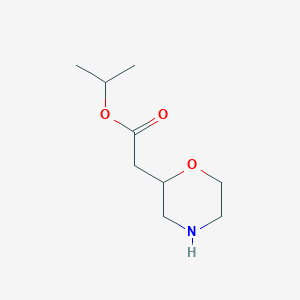
2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one is an organic compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one typically involves the reaction of piperidine with a suitable ketone precursor. One common method is the alkylation of piperidine with 2,2-dimethyl-3-pentanone under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride or potassium tert-butoxide, which facilitates the deprotonation of piperidine and subsequent nucleophilic attack on the ketone.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of the ketone group can yield secondary alcohols. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom acts as a nucleophile.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Corresponding ketones or carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Alkylated piperidine derivatives.
科学的研究の応用
2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, including natural products and bioactive compounds.
Biological Studies: It is employed in studies investigating the pharmacological properties of piperidine derivatives, including their potential as analgesics and antipsychotics.
Industrial Applications: The compound is used in the production of specialty chemicals and as a precursor for the synthesis of agrochemicals.
作用機序
The mechanism of action of 2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one is primarily related to its interaction with biological targets such as receptors and enzymes. The piperidine ring can interact with neurotransmitter receptors in the central nervous system, modulating their activity and leading to various pharmacological effects. Additionally, the compound may inhibit specific enzymes involved in metabolic pathways, thereby altering cellular processes.
類似化合物との比較
Similar Compounds
2,2-Dimethyl-4-(pyrrolidin-2-yl)pentan-3-one: Similar structure but with a pyrrolidine ring instead of piperidine.
2,2-Dimethyl-4-(morpholin-2-yl)pentan-3-one: Contains a morpholine ring instead of piperidine.
2,2-Dimethyl-4-(azepan-2-yl)pentan-3-one: Features an azepane ring instead of piperidine.
Uniqueness
2,2-Dimethyl-4-(piperidin-2-yl)pentan-3-one is unique due to the presence of the piperidine ring, which imparts specific pharmacological properties. The steric hindrance provided by the 2,2-dimethyl groups enhances its stability and reactivity, making it a valuable intermediate in organic synthesis and medicinal chemistry.
特性
分子式 |
C12H23NO |
|---|---|
分子量 |
197.32 g/mol |
IUPAC名 |
2,2-dimethyl-4-piperidin-2-ylpentan-3-one |
InChI |
InChI=1S/C12H23NO/c1-9(11(14)12(2,3)4)10-7-5-6-8-13-10/h9-10,13H,5-8H2,1-4H3 |
InChIキー |
IDCVBOCMBNHZDV-UHFFFAOYSA-N |
正規SMILES |
CC(C1CCCCN1)C(=O)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B13061577.png)
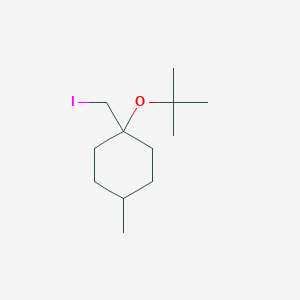

![tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13061595.png)
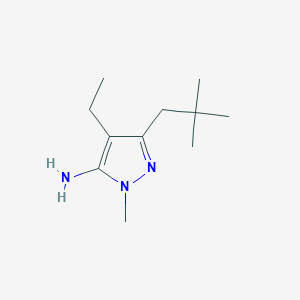
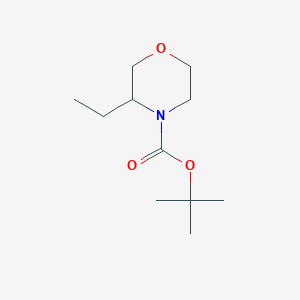
![tert-Butyl 8,8-difluoro-2,6-diazaspiro[3.5]nonane-6-carboxylate](/img/structure/B13061611.png)
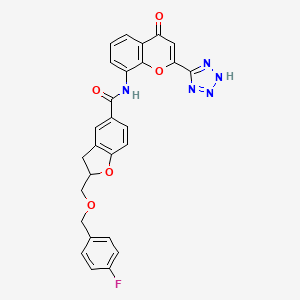
![6-Chloro-2-methylbenzo[D]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B13061618.png)
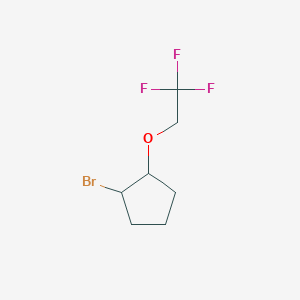
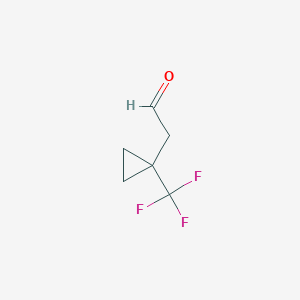

![rel-(+)-(1R,2Z,6E,10S)-7,11,11-Trimethylbicyclo[8.1.0]undeca-2,6-diene-3-carboxylic acid](/img/structure/B13061637.png)
